2-シアノ-N-(1-メチル-1H-ピラゾール-5-イル)アセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

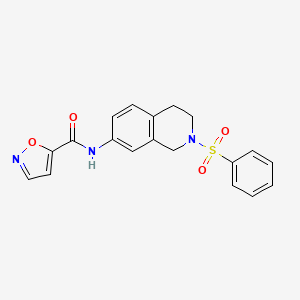

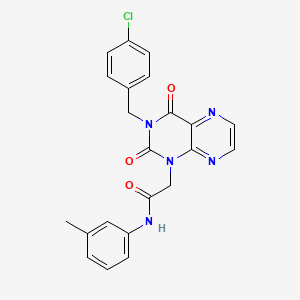

“2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide” is a compound that belongs to the class of N-cyanoacetamides . These compounds are considered important precursors for heterocyclic synthesis and are extensively used as reactants . They have been reported to have diverse biological activities, which have drawn the attention of biochemists .

Synthesis Analysis

The synthesis of cyanoacetamides, including “2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide”, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Other methods include stirring without solvent and/or heat, stirring without solvent at a steam bath, and fusion .Chemical Reactions Analysis

The chemical reactivity of N-cyanoacetamides, including “2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide”, is quite diverse . They can undergo a variety of condensation and substitution reactions . For instance, the cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst furnished the pyrrole derivative .科学的研究の応用

- 2-シアノ-N-(1-メチル-1H-ピラゾール-5-イル)アセトアミド誘導体は、有望な抗菌活性を示しています。研究者らは、細菌、真菌、原虫に対する有効性を調査してきました。 これらの化合物は、潜在的に新規な抗菌剤として役立つ可能性があります .

- この化合物のいくつかの誘導体は、結核菌に対する抗結核活性について評価されてきました。 特に、特定の類似体は強力な抗結核効果を示しました .

- 調査によると、2-シアノ-N-(1-メチル-1H-ピラゾール-5-イル)アセトアミド誘導体は、抗炎症活性を有する可能性があります。 これらの化合物は、炎症性経路を調節し、炎症性疾患の管理に有望である可能性があります .

- 研究者らは、これらの誘導体の抗腫瘍剤としての可能性を探求してきました。 癌細胞に対するそれらの細胞毒性は調査されており、癌治療に役割を果たす可能性があります .

- いくつかの研究では、これらの化合物が抗糖尿病効果を示すことが示されています。 それらは、グルコース代謝とインスリン感受性に影響を与える可能性があり、糖尿病研究において関連しています .

- 興味深いことに、2-シアノ-N-(1-メチル-1H-ピラゾール-5-イル)アセトアミド誘導体は、GIRKチャネルのアクチベーターとして特徴付けられています。 これらのチャネルは、神経細胞のシグナル伝達と心臓機能において重要な役割を果たします .

抗菌活性

抗結核の可能性

抗炎症作用

抗腫瘍効果

抗糖尿病活性

Gタンパク質共役内向き整流カリウム(GIRK)チャネル

要約すると、この化合物は、抗菌作用や抗炎症作用から抗腫瘍効果やカリウムチャネルの調節に至るまで、さまざまな潜在的な用途を提供します。 研究者らは、その薬理学的および生物学的活性を引き続き調査しており、さらなる調査の興味深い対象となっています . 特定の側面について詳細な情報が必要な場合は、お気軽にお問い合わせください!

将来の方向性

The future directions for “2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide” could involve further exploration of its biological activities and potential applications. Given its role as a precursor for heterocyclic synthesis and the reported biological activities of cyanoacetamide derivatives , there could be potential for the development of new drugs or other chemotherapeutic agents.

作用機序

Target of Action

Cyanoacetamide derivatives, which include 2-cyano-n-(1-methyl-1h-pyrazol-5-yl)acetamide, are known to be precursors for heterocyclic synthesis . They are used extensively as reactants to form a variety of heterocyclic compounds .

Mode of Action

The mode of action of 2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide involves its interaction with its targets to form various heterocyclic compounds . The carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .

Biochemical Pathways

It is known that cyanoacetamide derivatives are used in the synthesis of various heterocyclic compounds . These compounds can affect a wide range of biochemical pathways depending on the specific heterocyclic compounds they form.

Result of Action

It is known that the compound can participate in a variety of condensation and substitution reactions to form various heterocyclic compounds . These compounds can have diverse biological activities, which would result from the action of 2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide.

Action Environment

It is known that the synthesis of cyanoacetamide derivatives can be carried out under different reaction conditions , suggesting that the environment could potentially influence the action of 2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide.

生化学分析

Biochemical Properties

2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with androgen receptors, acting as an antagonist . This interaction is crucial in the context of prostate cancer therapy, where blocking androgen receptor signaling can inhibit cancer cell proliferation. The compound binds to the androgen receptor, preventing the activation of downstream signaling pathways that promote cell growth and survival.

Cellular Effects

The effects of 2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide on various cell types have been studied extensively. In prostate cancer cells, it has been observed to inhibit cell proliferation by blocking androgen receptor signaling This inhibition leads to a decrease in the expression of genes that are essential for cell cycle progression and survival Additionally, the compound has been shown to induce apoptosis in cancer cells, further contributing to its anti-proliferative effects

Molecular Mechanism

At the molecular level, 2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide exerts its effects primarily through binding interactions with the androgen receptor . This binding prevents the receptor from interacting with its natural ligands, thereby inhibiting the activation of downstream signaling pathways. The compound also affects the expression of genes involved in cell cycle regulation and apoptosis. By inhibiting the androgen receptor, it disrupts the normal function of these pathways, leading to reduced cell proliferation and increased cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. The exact duration of these effects can vary depending on the experimental conditions and the specific cell types being studied.

Dosage Effects in Animal Models

The effects of 2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide in animal models have been found to vary with different dosages . At lower doses, the compound effectively inhibits androgen receptor signaling without causing significant toxicity. At higher doses, it can induce adverse effects, including liver toxicity and other systemic effects. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide is involved in several metabolic pathways, primarily those related to its degradation and elimination from the body . The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into various metabolites. These metabolites are then excreted from the body through the kidneys. The interaction of the compound with these enzymes can also affect the metabolic flux and levels of other metabolites in the body.

Transport and Distribution

Within cells and tissues, 2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide is transported and distributed through various mechanisms . It can interact with specific transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization within cells can influence its activity and effectiveness. For example, its accumulation in cancer cells can enhance its anti-proliferative effects, while its distribution in other tissues can contribute to potential side effects.

Subcellular Localization

The subcellular localization of 2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide is an important factor in determining its activity and function . The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. Its presence in the nucleus, for example, can enhance its ability to interact with nuclear receptors and influence gene expression. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

2-cyano-N-(2-methylpyrazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c1-11-6(3-5-9-11)10-7(12)2-4-8/h3,5H,2H2,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCGLAHMRXNJMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-Cyanobutyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide](/img/structure/B2512328.png)

![N-(2-chlorobenzyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2512332.png)

![Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B2512335.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2512336.png)

![2-[(7-keto-5-propyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-thiazol-2-yl-acetamide](/img/structure/B2512337.png)

amine hydrochloride](/img/structure/B2512339.png)

![(E)-3-(furan-3-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acrylamide](/img/structure/B2512340.png)

![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid](/img/structure/B2512346.png)

![4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylbutanamide](/img/structure/B2512348.png)